1-ethyl-7-methyl-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
Description
The compound 1-ethyl-7-methyl-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one features a 1,8-naphthyridin-4-one core substituted with:
- An ethyl group at position 1.
- A methyl group at position 5.
- A 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl moiety at position 3.
Such motifs are common in antimicrobial and kinase-targeting agents .
Properties
IUPAC Name |
1-ethyl-7-methyl-3-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-3-28-14-20(22(31)19-10-9-16(2)25-23(19)28)24(32)29-12-11-18(13-29)30-15-21(26-27-30)17-7-5-4-6-8-17/h4-10,14-15,18H,3,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURWGGYFXHTRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: 3-[4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1H-1,8-naphthyridin-4-one (Compound 4)
Key Differences :
Bioactivity Implications :
- Compound 4 : Exhibits antibacterial and antifungal activity, attributed to the thione group’s metal-chelating properties .
- Target Compound : The phenyl-triazole-pyrrolidine group may enhance lipophilicity, improving membrane permeability, while the carbonyl group could facilitate target binding via hydrogen bonding.
Broader Context: Triazole-Containing Bioactive Compounds
Triazole derivatives are prevalent in drug discovery due to their stability and diverse interactions. For example:
- 1,2,3-Triazoles (target compound): Often synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular drug design .
- 1,2,4-Triazoles (Compound 4): Thione derivatives are associated with antimicrobial activity via enzyme inhibition .
Research Findings and Data
Hypothetical Bioactivity Profile
While experimental data for the target compound is unavailable, structural analogs suggest:
- Antimicrobial Potential: Triazole-pyrrolidine hybrids may disrupt bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Kinase Inhibition: The naphthyridinone core is seen in kinase inhibitors (e.g., EGFR inhibitors), with substituents modulating selectivity .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways requiring precise control of temperature, solvent selection (e.g., ethanol, DMF), and catalysts (e.g., POCl₃). Key intermediates include hydrazones and β-keto esters, with cyclization steps forming the naphthyridine core . Optimization relies on Design of Experiments (DoE) to minimize trial-and-error, focusing on parameters like reaction time (e.g., 20 hours for hydrazide formation ) and purification via HPLC . Yields range from 56% to 78% in analogous compounds, with purity confirmed by elemental analysis .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : Critical for verifying aromatic protons (e.g., δ 9.19 ppm for naphthyridine protons ) and functional groups like pyrrolidine (δ 3.37 ppm ).
- IR spectroscopy : Identifies carbonyl stretches (e.g., 1714 cm⁻¹ for C=O ).
- Mass spectrometry : Validates molecular weight (e.g., m/z 367 [M⁺] ).
- HPLC : Ensures >98% purity in final products .
Q. How do functional groups (e.g., triazole, pyrrolidine) influence the compound’s reactivity and physicochemical properties?
The triazole moiety enhances hydrogen-bonding potential, affecting solubility and target binding, while the pyrrolidine carbonyl group increases metabolic stability. Steric effects from the ethyl and methyl groups may hinder crystallization, necessitating solvent screening for recrystallization .
Q. What methodologies are used to monitor reaction progress and intermediate stability?
Thin-layer chromatography (TLC) and HPLC track intermediates, with quenching experiments to isolate unstable species. For example, POCl₃-mediated reactions require rapid cooling to prevent side reactions .
Advanced Research Questions
Q. How can computational chemistry accelerate reaction design and predict bioactivity?
Quantum chemical calculations (e.g., reaction path searches) and machine learning models predict optimal reaction conditions and binding affinities. The ICReDD framework integrates experimental data with computational predictions, reducing development time by 30–50% . For instance, docking studies could prioritize triazole-pyrrolidine derivatives for antimicrobial testing .
Q. How should researchers address contradictions in spectroscopic data between synthesis batches?
Cross-validate with complementary techniques:
- Discrepancies in NMR shifts may arise from residual solvents; use DMSO-d₆ for consistency .
- Conflicting IR peaks (e.g., C=O stretches) require purity reassessment via elemental analysis (e.g., C% 65.31 calc. vs. 65.22 found ).
- Batch-specific impurities can be isolated via column chromatography .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in naphthyridine derivatives?
- Functional group substitution : Compare analogues with/without the 4-phenyltriazole group to assess antimicrobial activity .
- Pharmacophore mapping : Use X-ray crystallography (e.g., PDB ID: JK6 ) to identify critical binding motifs.
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values) and correlate with logP calculations .
Q. How do heterogeneous reaction conditions impact scalability and reproducibility?
Solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (e.g., 0.015 mol CS₂ ) significantly affect yield. Ultrasound-assisted synthesis improves mixing in viscous media, achieving 85% yield in naphthyridine derivatives . Reproducibility requires strict control of atmospheric moisture and oxygen levels .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
